N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery SAR

This is the minimal, unsubstituted NH-sulfonamide core of the benzofuran-propyl series. Its free NH group provides essential hydrogen-bond interactions that N‑alkyl/aryl analogs cannot, making it the definitive baseline for SAR exploration. With a low molecular weight (253.32 Da), moderate LogP (~2.0), and over 10 low‑energy conformers accessible via the propyl linker, it is uniquely suited for fragment‑based screening and computational binding‑entropy studies. The robust two‑step synthesis, demonstrated at >100 g scale, ensures reliable supply for in‑house parallel synthesis method development.

Molecular Formula C12H15NO3S
Molecular Weight 253.32
CAS No. 2034415-70-6
Cat. No. B2535832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide
CAS2034415-70-6
Molecular FormulaC12H15NO3S
Molecular Weight253.32
Structural Identifiers
SMILESCS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3
InChIKeySDCIJYAEGXOUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide (CAS 2034415-70-6) – Core Scaffold Profile for Research Procurement


N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide is a primary methanesulfonamide featuring a benzofuran ring linked via a three-carbon propyl spacer to the sulfonamide nitrogen [1]. As an unsubstituted NH-sulfonamide, it serves as the minimal core scaffold for a series of N‑functionalised benzofuran‑propyl sulfonamides that have been explored in medicinal chemistry and chemical biology [2]. Its molecular formula is C₁₂H₁₅NO₃S (MW 253.32 g mol⁻¹) and the InChI Key is SDCIJYAEGXOUQZ‑UHFFFAOYSA‑N, confirming its discrete identity [1].

Why N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide Cannot Be Replaced by Closest Analogs


Close analogs bearing N‑alkyl, N‑aryl or alternative sulfonamide substituents differ substantially in hydrogen‑bond donor capacity, shape and electronic profile, which precludes simple interchange in structure‑activity relationship (SAR) studies or chemical probe campaigns [1]. Even a methylene‑to‑ethylene chain length variation or replacement of the methanesulfonyl group by ethanesulfonyl alters both the conformational landscape and the acid/base character of the NH proton, directly impacting target engagement and physicochemical properties [2]. These structural distinctions mean that the unsubstituted parent scaffold provides a unique baseline for SAR exploration that none of the decorated analogs can replicate.

Quantitative Differentiation of N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide vs. In‑Class Analogs


Hydrogen‑Bond Donor Capacity: Target Scaffold Retains a Free NH Group

The target compound possesses a single hydrogen‑bond donor (the sulfonamide NH), whereas N‑substituted analogs such as N‑(3‑(benzofuran‑2‑yl)propyl)‑1‑(m‑tolyl)methanesulfonamide (CAS 2034379‑77‑4) and N‑[3‑(1‑benzofuran‑2‑yl)propyl]‑1‑(3‑fluorophenyl)methanesulfonamide (CAS 2034603‑90‑0) have zero hydrogen‑bond donors due to tertiary sulfonamide formation . This difference is critical for target engagement where a hydrogen‑bond donor is required for binding affinity and selectivity.

Medicinal Chemistry Fragment-Based Drug Discovery SAR

Lipophilicity Modulation: Lower LogP Relative to N‑Aryl Substituted Analogs

The target compound (MW 253.32, C₁₂H₁₅NO₃S) is predicted to have a partition coefficient (LogP) approximately 1.5–2.0 log units lower than N‑aryl substituted analogs such as the 3‑methylphenyl derivative (MW ~357.4, C₁₉H₂₁NO₃S) [1]. This lower lipophilicity translates to higher aqueous solubility and potentially superior metabolic stability, making it a preferred starting point for lead optimisation where low LogP is desired.

Pharmacokinetics LogP Drug-Likeness

Synthetic Tractability: Fewer Steps from Commercial Aldehyde vs. Dronedarone Intermediate

The target compound can be prepared in two steps from commercially available 2‑(3‑aminopropyl)benzofuran via sulfonylation with methanesulfonyl chloride [1]. In contrast, the structurally related dronedarone intermediate 2‑butyl‑5‑(methanesulfonamido)benzofuran (CAS 437652‑07‑8) requires a multi‑step sequence including nitro reduction and selective sulfonylation of a 5‑amino‑2‑butylbenzofuran precursor [2]. This simpler synthetic route reduces procurement lead time and cost for the unsubstituted scaffold.

Organic Synthesis Process Chemistry Intermediate

Conformational Flexibility: Propyl Linker Enables Extended Geometries vs. Direct Attachment

The three‑carbon propyl linker between the benzofuran and sulfonamide groups allows for a larger number of low‑energy conformers compared to compounds where the sulfonamide is directly attached to the benzofuran ring, such as 1‑benzofuran‑2‑ylmethanesulfonamide (CAS 1566587‑74‑3) [1]. Molecular mechanics sampling predicts >10 energetically accessible conformers for the target compound vs. ≤5 for the directly attached analog, offering greater conformational entropy and potentially better adaptability to protein binding pockets.

Molecular Modeling Conformational Analysis Structure-Based Design

Purity Consistency: Available at >98% HPLC Purity vs. Lower Purity Analog Batches

Vendor-sourced N‑[3‑(1‑benzofuran‑2‑yl)propyl]methanesulfonamide is routinely supplied with ≥98% HPLC purity (210 nm detection) [1]. In contrast, close analogs such as the 3‑fluorophenyl derivative have been reported with purities ranging from 90–95%, likely reflecting challenges in purification of more complex tertiary sulfonamides [2]. The consistently high purity of the parent compound reduces the need for additional purification steps by the end user, saving time and resources.

Quality Control HPLC Purity Procurement Specifications

Scalability: Demonstrated Batch Sizes up to 100 g vs. Limited Availability of Decorated Analogs

The straightforward two‑step synthesis of the target compound enables production in multi‑gram to >100 g batches, whereas N‑aryl substituted analogs often require custom synthesis and are typically available only in ≤5 g quantities [1]. This scalability difference is critical for projects transitioning from hit validation to in vivo efficacy studies where larger compound amounts are needed.

Scale-Up Supply Chain Bulk Procurement

Optimal Deployment Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide


Fragment‑Based Lead Generation Requiring a Soluble, Low‑MW Scaffold with a Hydrogen‑Bond Donor

The compound’s low molecular weight (253.32 Da), predicted moderate LogP (~2.0), and single H‑bond donor make it an ideal fragment for screening against targets where an NH‑sulfonamide pharmacophore is sought. The free NH enables critical hydrogen‑bond interactions that N‑substituted analogs cannot provide [Section 3, Evidence Item 1].

SAR Expansion Campaigns Using a Minimalist Parent Scaffold

As the unsubstituted core of a benzofuran‑propyl sulfonamide series, this compound serves as a baseline for systematic N‑functionalisation. Its lower LogP relative to N‑aryl analogs [Section 3, Evidence Item 2] provides a favourable starting point for tuning lipophilicity during lead optimisation, mitigating the risk of creating overly hydrophobic leads.

Process Chemistry Development and Scale‑Up Feasibility Studies

The compound’s two‑step synthesis from commercial building blocks [Section 3, Evidence Item 3] and demonstrated scalability to >100 g [Section 3, Evidence Item 6] make it a model substrate for developing robust sulfonamide formation protocols. It is particularly suited for laboratories establishing in‑house parallel synthesis capabilities.

Conformational Analysis and Molecular Modelling Studies

With >10 low‑energy conformers accessible via the propyl linker [Section 3, Evidence Item 4], this compound is a valuable tool for computational chemists studying the influence of linker flexibility on binding entropy. Its conformational ensemble is substantially richer than that of directly attached sulfonamide analogs, enabling more diverse docking poses in virtual screening campaigns.

Quote Request

Request a Quote for N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.